5-Acetylaminomethyl-2-oxazolidinone
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Overview
Description
5-Acetylaminomethyl-2-oxazolidinone is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylaminomethyl-2-oxazolidinone typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent at room temperature, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. These oxazolines can then be oxidized to oxazolidinones using reagents such as manganese dioxide .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine as starting materials, with nitromethane acting as a catalyst to absorb microwaves and generate hot spots, leading to efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Acetylaminomethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazolidinones using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: N-arylation reactions using aryl bromides and palladium catalysts to introduce aryl groups onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, aryl bromides, phosphine ligands.
Major Products Formed
Oxidation: Formation of oxazolidinones from oxazolines.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of N-aryl oxazolidinones.
Scientific Research Applications
5-Acetylaminomethyl-2-oxazolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Acetylaminomethyl-2-oxazolidinone, particularly in its role as an antibiotic, involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Comparison with Similar Compounds
Similar Compounds
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
5-Acetylaminomethyl-2-oxazolidinone is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations and its potential as a chiral auxiliary in asymmetric synthesis distinguish it from other oxazolidinones .
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10) |
InChI Key |
RNJIQYVMKXWZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CNC(=O)O1 |
Origin of Product |
United States |
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